molecular formula C8H7BrN2 B2875763 4-Bromo-1H-indol-5-amine CAS No. 176713-32-9

4-Bromo-1H-indol-5-amine

Cat. No. B2875763
M. Wt: 211.062
InChI Key: SWHSDPBTUKCMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1H-indol-5-amine, also known as 5-Amino-4-bromo-1H-indole, is a compound with the molecular weight of 211.06 . It is a white to yellow solid at room temperature . This compound has been used in research and development .


Molecular Structure Analysis

Indole derivatives, including 4-Bromo-1H-indol-5-amine, are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The regiochemistry is usually as shown, except where R3 is an electron-withdrawing group, in which case a 4-substituted indole is the main product .


Physical And Chemical Properties Analysis

4-Bromo-1H-indol-5-amine is a white to yellow solid at room temperature . It has a molecular weight of 211.06 .

Scientific Research Applications

Room-Temperature Palladium-Catalyzed Amination

A study describes the palladium-catalyzed amination of aryl bromides, including 4-Bromo-1H-indol-5-amine, at room temperature, showcasing its utility in forming C-N bonds which are crucial in organic synthesis and pharmaceuticals (Hartwig et al., 1999).

Antimicrobial Activity

Another research effort focused on the synthesis and antimicrobial activity evaluation of new 3-substituted indole derivatives starting from indole-3-carboxaldehydes, indicating the potential of 4-Bromo-1H-indol-5-amine derivatives in creating bioactive compounds (Salman et al., 2015).

Amino Acid Promoted CuI-catalyzed C-N Bond Formation

Research demonstrates the efficacy of amino acid-promoted CuI-catalyzed coupling reactions between aryl halides and amines, highlighting a method for functionalizing 4-Bromo-1H-indol-5-amine under mild conditions (Zhang et al., 2005).

Regioselective C(sp2)-H Functionalization

A study details a method for the regioselective C(sp2)-H dual functionalization of indoles, including the bromo-amination of 4-Bromo-1H-indol-5-amine, showcasing advancements in indole chemistry and synthesis flexibility (Moriyama et al., 2015).

Functionalized, Water-soluble BODIPY Derivatives

Research on the formation of water-soluble BODIPY derivatives includes the functionalization with 4-Bromo-1H-indol-5-amine, demonstrating applications in creating highly fluorescent probes for biological imaging (Li et al., 2008).

Future Directions

Indole derivatives, including 4-Bromo-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

4-bromo-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHSDPBTUKCMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indol-5-amine

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